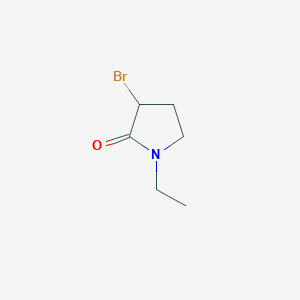![molecular formula C9H16ClNO2 B2941936 Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride CAS No. 2445786-69-4](/img/structure/B2941936.png)
Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2445786-69-4 . It has a molecular weight of 205.68 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.68 . It is an oil at room temperature and is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Novel Synthetic Approaches and Analogs
Conformationally Rigid Spiro-linked Amino Acids : A study describes the synthesis of conformationally rigid analogues of glutamic acid and lysine from 3-methylidenecyclobutanecarbonitrile, highlighting a novel synthetic route that includes catalytic [1+2]-cycloaddition and subsequent reductions and hydrolysis, indicating potential applications in receptor topology probing (Yashin et al., 2019).
Glutamic Acid Analogs : Another research focuses on the design and synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton, showing the construction of a library of isomeric analogs to study glutamate receptors' topologies (Radchenko et al., 2008).
Fluorinated Building Blocks : The synthesis of new non-flattened amino group-containing building blocks and fluorinated analogs based on the spiro[3.3]heptane motif for use in medicinal chemistry is reported, emphasizing the challenge of deoxofluorination of sterically hindered carbonyl groups and the potential of these compounds due to their three-dimensional shape and fluorine substitution pattern (Chernykh et al., 2016).
Macrocyclic Intermediates in Porphyrin Biosynthesis : Research into the biosynthesis of porphyrins identified hepta-, hexa-, and penta-carboxylic porphyrins, leading to insights into the stepwise decarboxylation process in uroporphyrinogen III to coproporphyrinogen III, which has implications for understanding abnormal metabolism in conditions like porphyria (Jackson et al., 1976).
Aminomethylation and Hexahydropyrimidines Synthesis : A method for synthesizing 1,3-diaryl-hexahydropyrimidines via a multicomponent reaction catalyzed by FeCl3 is discussed, showcasing the application of β-dicarbonyl compounds and their potential in creating spiro compounds, indicating a route to synthesize complex molecules efficiently (Mukhopadhyay et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFPUHRECDFQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C12CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2941855.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941866.png)

![3-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2941868.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2941871.png)
![2-{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2941873.png)
![N-[4-(2-formylphenoxy)phenyl]acetamide](/img/structure/B2941874.png)